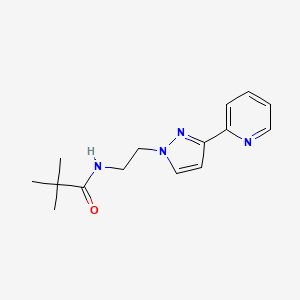
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a compound that belongs to the class of pyridine derivatives These compounds are known for their significant biological and therapeutic value
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide typically involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. One method involves the use of toluene as a solvent, with C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). This reaction is mild and metal-free . Another method involves the use of ethyl acetate as a solvent, with one-pot tandem cyclization/bromination promoted by TBHP .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反応の分析
Types of Reactions
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield amines or alcohols.
科学的研究の応用
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of polymers and other industrially relevant materials.
作用機序
The mechanism of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The pyridine and pyrazole rings in the compound can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
類似化合物との比較
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds also contain a pyridine ring and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds share the pyridine ring and have been studied for their medicinal applications.
生物活性
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a complex organic compound that integrates a pyridine moiety with a pyrazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C15H20N4
- Molecular Weight : 272.35 g/mol
- IUPAC Name : this compound
This compound features a pivalamide group, which may enhance its solubility and bioavailability compared to simpler analogs.
Biological Activity Overview
Research indicates that compounds containing pyrazole and pyridine rings exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial effects against various pathogens. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth effectively .
- Anticancer Properties : Some pyrazole-containing compounds have been reported to possess anticancer activity, particularly against breast cancer cell lines. In vitro studies indicated that derivatives could reduce cell viability significantly .
- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives has been documented, with several compounds exhibiting inhibition of pro-inflammatory cytokines .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, similar compounds have been shown to interact with various biological targets:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, certain analogs have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9 .
- Receptor Modulation : Compounds like this compound may modulate receptor activity, influencing pathways involved in inflammation and cancer proliferation .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insight into the potential efficacy of this compound:
These findings highlight the therapeutic potential of pyrazole-based compounds in treating infections and cancers.
特性
IUPAC Name |
2,2-dimethyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-9-11-19-10-7-13(18-19)12-6-4-5-8-16-12/h4-8,10H,9,11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCUQVPODOLGKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=CC(=N1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














